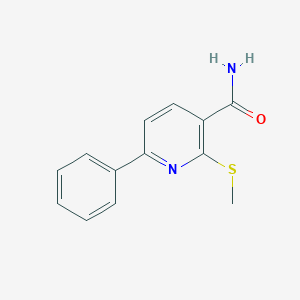![molecular formula C24H15ClN2O5 B4140132 2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140132.png)
2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
概要
説明
Compounds like “2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” belong to a class of organic compounds known as heterocyclic compounds, which contain one or more rings that have at least one atom (such as sulfur, oxygen, or nitrogen) that is not carbon .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions. These properties can be predicted using computational chemistry methods .作用機序
The mechanism of action of 2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the coordination of metal ions with the nitrophenyl group present in the molecule. This coordination results in a change in the fluorescence properties of the compound, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, some studies have shown that this compound may have potential antioxidant and anti-inflammatory properties, which could make it useful in the development of new therapeutic agents.
実験室実験の利点と制限
One of the main advantages of using 2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for studying metal ion homeostasis in cells. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving 2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is the development of new fluorescent probes based on this compound for detecting other metal ions. Another potential direction is the investigation of the antioxidant and anti-inflammatory properties of this compound for the development of new therapeutic agents. Additionally, the potential toxicity of this compound could be further studied to better understand its safety profile and potential applications.
科学的研究の応用
2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in various scientific research areas. One of the major areas of interest is its use as a fluorescent probe for detecting metal ions in biological systems. This compound has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising tool for studying metal ion homeostasis in cells.
Safety and Hazards
特性
IUPAC Name |
2-benzyl-7-chloro-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O5/c25-16-9-10-19-18(12-16)22(28)20-21(15-7-4-8-17(11-15)27(30)31)26(24(29)23(20)32-19)13-14-5-2-1-3-6-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQHCPKKPQQZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B4140066.png)
![ethyl 4-[3-(2-methoxy-2-oxoethoxy)phenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4140075.png)
![3-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B4140079.png)
![2-(1-adamantyl)-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide hydrochloride](/img/structure/B4140086.png)
![N-{4-[(4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4140091.png)
![N-(1-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4140098.png)
![2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140105.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4140108.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4140113.png)

![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4140128.png)
![2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140143.png)
![2-[(3-benzyl-6-isopropyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4140159.png)
![2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4140163.png)